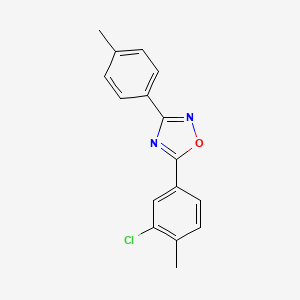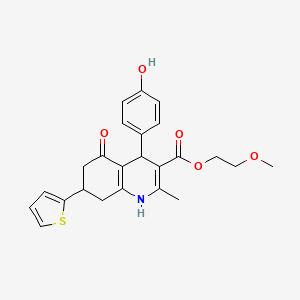![molecular formula C22H18ClN3O2 B11629389 4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B11629389.png)
4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, featuring a benzimidazole core linked to a phenoxyethyl group and a chlorobenzamide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of Phenoxyethyl Group: The phenoxyethyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole intermediate reacts with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate.
Introduction of Chlorobenzamide Moiety: The final step involves the acylation of the benzimidazole derivative with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
科学的研究の応用
Chemistry
In chemistry, 4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for further investigation in drug development.
Medicine
In medicine, the compound is being explored for its anticancer properties. Studies have shown that benzimidazole derivatives can inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production and application.
作用機序
The mechanism of action of 4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide involves its interaction with specific molecular targets in cells. The benzimidazole core can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell division and induction of apoptosis in cancer cells. The phenoxyethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
類似化合物との比較
Similar Compounds
- 4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]acetamide
- 4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]thiobenzamide
- 4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzylamine
Uniqueness
Compared to similar compounds, 4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide stands out due to its specific substitution pattern, which enhances its biological activity and stability. The presence of the chlorobenzamide moiety provides additional sites for chemical modification, allowing for the development of derivatives with improved properties.
特性
分子式 |
C22H18ClN3O2 |
|---|---|
分子量 |
391.8 g/mol |
IUPAC名 |
4-chloro-N-[1-(2-phenoxyethyl)benzimidazol-2-yl]benzamide |
InChI |
InChI=1S/C22H18ClN3O2/c23-17-12-10-16(11-13-17)21(27)25-22-24-19-8-4-5-9-20(19)26(22)14-15-28-18-6-2-1-3-7-18/h1-13H,14-15H2,(H,24,25,27) |
InChIキー |
XKCFTEYTAQJUBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629314.png)
![(4E)-5-(4-chlorophenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11629318.png)
![2-(allylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629322.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629325.png)
![N,N-dibutyl-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11629328.png)
![N-ethyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11629331.png)
![(2-{[2-(Diphenylphosphoryl)benzyl]oxy}phenyl)phosphonic acid](/img/structure/B11629355.png)

![N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11629366.png)
![Diethyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11629377.png)
![(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one](/img/structure/B11629382.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629404.png)
